1-(4-methoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
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Overview
Description
1-(4-methoxyphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: This can be achieved through the condensation of o-phenylenediamine with a carboxylic acid derivative.
Attachment of the Pyrrolidin-2-one Moiety: This step might involve the reaction of the benzodiazole intermediate with a suitable pyrrolidinone precursor under specific conditions.
Introduction of the 4-Methoxyphenyl Group: This can be done via a substitution reaction using a methoxyphenyl halide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxyphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one: can be compared with other benzodiazole derivatives, such as:
Uniqueness
The uniqueness of 1-(4-methoxyphenyl)-4-[1-(2-phenylethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one lies in its specific functional groups and their arrangement, which can influence its chemical reactivity and biological activity. The presence of the methoxy group, for example, might enhance its solubility or alter its interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C26H25N3O2 |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-(2-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H25N3O2/c1-31-22-13-11-21(12-14-22)29-18-20(17-25(29)30)26-27-23-9-5-6-10-24(23)28(26)16-15-19-7-3-2-4-8-19/h2-14,20H,15-18H2,1H3 |
InChI Key |
UQMOAVBQIIIKAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
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